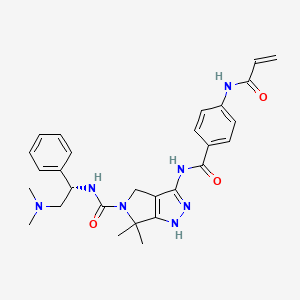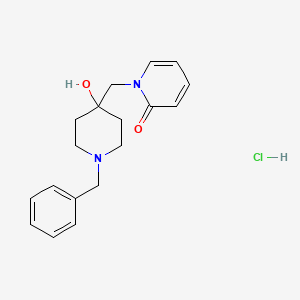![molecular formula C36H48N6O3 B611958 3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 1826865-46-6](/img/structure/B611958.png)
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
描述
ZLD1039 是一种强效、高度选择性且口服生物利用度高的增强子 of zeste 同源物 2 (EZH2) 抑制剂,EZH2 是一种组蛋白赖氨酸甲基转移酶。 该化合物已显示出在抑制野生型和突变型 EZH2 的酶活性方面具有显著潜力,使其成为有希望的癌症治疗候选药物 .
准备方法
合成路线和反应条件: ZLD1039 的合成涉及多个步骤,从市售原料开始。 关键步骤包括形成含吡啶酮的化学支架,然后进行各种官能团修饰以实现所需的效力和选择性 . 特定反应条件,如温度、溶剂和催化剂,经过优化以确保最终产物的产率和纯度高 .
工业生产方法: ZLD1039 的工业生产通常涉及使用间歇或连续流动工艺进行大规模合成。 反应条件得到精心控制以保持一致性和质量。 纯化方法,如结晶和色谱,被用来获得纯形式的化合物 .
化学反应分析
反应类型: ZLD1039 主要与 EZH2 酶发生抑制反应。 在生理条件下,它不参与典型的有机反应,如氧化、还原或取代 .
常用试剂和条件: 该化合物在标准实验室条件下稳定,其处理不需要特殊试剂。 它通常溶解在二甲基亚砜 (DMSO) 中用于体外研究 .
主要形成的产物: ZLD1039 与 EZH2 相互作用的主要产物是抑制酶的甲基转移酶活性,导致组蛋白 H3 在赖氨酸 27 位的甲基化 (H3K27me3) 减少 .
科学研究应用
ZLD1039 已被广泛研究用于其在癌症治疗中的潜力,特别是在乳腺癌和黑色素瘤中。 它在临床前模型中显示出抑制肿瘤生长和转移的功效 . 此外,ZLD1039 还因其在通过调节特定信号通路缓解急性肾损伤中的炎症作用而受到研究 .
作用机制
ZLD1039 通过选择性抑制 EZH2 酶发挥作用,EZH2 酶是多梳抑制复合物 2 (PRC2) 的一个组成部分。 这种抑制阻止组蛋白 H3 在赖氨酸 27 位的甲基化 (H3K27me3),导致基因表达发生改变,抑制肿瘤生长和转移 . 该化合物还调节其他信号通路,如核因子κB 轻链增强子激活 B 细胞 (NF-κB) 通路,有助于其抗炎作用 .
相似化合物的比较
类似化合物:
- GSK126:另一种强效且选择性的 EZH2 抑制剂,具有类似的作用机制 .
- EPZ-6438 (Tazemetostat):一种临床批准的 EZH2 抑制剂,用于治疗某些类型的淋巴瘤 .
- UNC1999:一种 EZH2 和 EZH1 的双重抑制剂,在临床前研究中显示出潜力 .
ZLD1039 的独特性: ZLD1039 由于其对野生型和突变型 EZH2 的高选择性和效力而脱颖而出。 其口服生物利用度和良好的药代动力学特性使其成为癌症治疗进一步开发的有希望的候选药物 .
属性
IUPAC Name |
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYCVHJDOWSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ZLD1039?
A1: ZLD1039 is a selective inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme. [, , ] This enzyme is involved in histone methylation, specifically the trimethylation of lysine 27 on histone H3 (H3K27me3), which is associated with gene silencing. [, , ] By inhibiting EZH2, ZLD1039 blocks H3K27 trimethylation and potentially reactivates the expression of tumor suppressor genes. [, , ]
Q2: What are the potential therapeutic applications of ZLD1039?
A2: Preclinical studies suggest that ZLD1039 exhibits anti-tumor activity. Research indicates that ZLD1039 suppresses tumor growth and pulmonary metastasis in melanoma cells both in vitro and in vivo. [] Additionally, ZLD1039 shows potent anti-tumor activity in breast cancer models. [, ] Furthermore, ZLD1039 demonstrates potential in alleviating inflammation in cisplatin-induced acute kidney injury, partially by enhancing the Raf kinase inhibitor protein (RKIP) and suppressing the NF-κB p65 pathway. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)

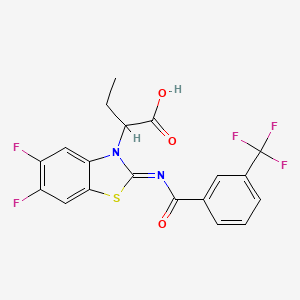
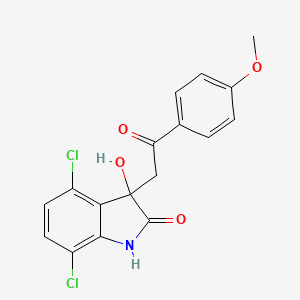
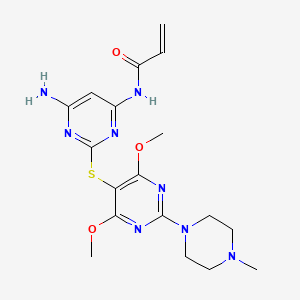
![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
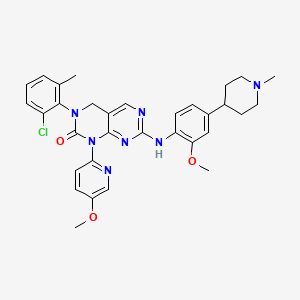
![1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611893.png)
